molecular formula C7H5ClN2 B1527033 2-(4-Chloropyridin-2-yl)acetonitrile CAS No. 1000515-40-1

2-(4-Chloropyridin-2-yl)acetonitrile

Cat. No.: B1527033
CAS No.: 1000515-40-1
M. Wt: 152.58 g/mol
InChI Key: JCEFJISZKHVFOP-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)acetonitrile (CAS 1000515-40-1) is a versatile chlorinated nitrile derivative with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol. This compound, appearing as a brown to reddish-brown liquid or powder, is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates both a chloropyridine ring and a reactive acetonitrile group, making it a versatile building block for constructing more complex molecules. The chloropyridine moiety is a common pharmacophore in medicinal chemistry, while the nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, or amines, greatly expanding its utility in synthetic pathways. In research, this compound serves as a key precursor in the synthesis of various biologically active molecules and heterocyclic compounds. The chloropyridine group is a known intermediate in the production of pharmaceuticals and agrochemicals. The nitrile functional group is a structural unit found in many drugs and is instrumental in cyanomethylation reactions, a process used to introduce the cyanomethyl group into target molecules using reagents like acetonitrile. As a high-value research chemical, it is typically stored at 2-8°C to maintain stability. This product is intended for research applications only and is not designed for diagnostic, therapeutic, or veterinary use. Researchers can obtain this compound in various purities, often 95% or higher, and in multiple packaging sizes to suit laboratory-scale needs.

Properties

IUPAC Name

2-(4-chloropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEFJISZKHVFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Coupling and Reduction Steps

Another approach involves multi-step synthesis starting from chloropyridine derivatives, incorporating coupling, reduction, and functional group transformations:

  • Step a : Coupling of a chloropyridinyl amine with a benzoylamino intermediate using coupling agents and bases in organic solvents.
  • Step b : Reduction of intermediate compounds with reducing agents in solvents to yield amino-substituted benzamide derivatives.
  • Step c : Further reaction with cyanobenzoic acid derivatives under coupling conditions to introduce the nitrile functionality.
  • Step d : Optional conversion to hydrochloride salts for purification.
  • Step e : Final reaction with dimethylamine in the presence of Grignard reagents to yield the nitrile product.

This multi-step method allows for fine-tuning of substituents around the pyridine ring and tailoring of the nitrile functionality. It is particularly useful for preparing complex derivatives and analogs. The process includes particle size reduction techniques such as micronization to improve product handling and purity.

Step Description Key Reagents/Conditions
a Coupling of chloropyridinyl amine with benzoylamino intermediate Coupling agent, base, organic solvent
b Reduction of intermediate Reducing agent, solvent
c Reaction with cyanobenzoic acid derivative Coupling agent/base, solvent
d Conversion to hydrochloride salt (optional) Acid treatment
e Reaction with dimethylamine and Grignard reagent Grignard reagent, solvent

This approach is detailed in technical disclosure literature and allows for the preparation of 2-(4-chloropyridin-2-yl)acetonitrile as part of more complex molecules.

Alternative Synthetic Strategies from Literature Analogues

Although direct literature on this compound is limited, analogous synthetic strategies from related pyridine derivatives provide insights:

These methods, while more complex, offer routes to structurally related compounds and can be adapted for this compound synthesis under specific research needs.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct reaction with ethyl oxalyl chloride in acetonitrile One-step, high yield, industrial scale Scalable, reproducible, cost-effective Requires careful stoichiometry and temperature control
Multi-step coupling and reduction Multi-step, allows structural complexity Tailored derivatives, high purity Longer synthesis time, more reagents
Analogous synthetic routes (alkylation, rearrangement) Flexible, chiral resolution possible Access to chiral and complex analogs More complex, lower overall yield

Research Findings and Notes

  • The direct reaction of 2-amino-5-chloropyridine with ethyl oxalyl chloride in acetonitrile is the most documented and industrially relevant method, offering a straightforward pathway to this compound with high purity and yield.
  • Control of reaction temperature (typically 40–80°C) and reagent stoichiometry is critical to avoid side reactions and maximize product crystallinity and yield.
  • The multi-step coupling and reduction route provides flexibility for synthesizing derivatives with additional functional groups, useful in medicinal chemistry applications.
  • Particle size reduction techniques such as micronization may be applied post-synthesis to improve handling and formulation characteristics.
  • Alternative synthetic strategies from related pyridine chemistry demonstrate the potential for chiral or functionally diverse nitrile derivatives but are less commonly applied for the simple this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form 2-(4-chloropyridin-2-yl)acetic acid.

  • Reduction: : Reduction reactions can convert the nitrile group to an amine, resulting in 2-(4-chloropyridin-2-yl)ethylamine.

  • Substitution: : Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often used for substitution reactions.

Major Products Formed:
  • Oxidation: : 2-(4-chloropyridin-2-yl)acetic acid

  • Reduction: : 2-(4-chloropyridin-2-yl)ethylamine

  • Substitution: : Various substituted pyridines depending on the reagent used

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H5ClN2
  • Molecular Weight : 168.59 g/mol
  • IUPAC Name : 2-(4-chloropyridin-2-yl)acetonitrile
  • Canonical SMILES : C1=CN=CC(=C1Cl)CC#N

The compound features a pyridine ring substituted with a chlorine atom at the 4-position and an acetonitrile group at the 2-position, which influences its reactivity and biological interactions.

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. It facilitates the formation of more complex structures through various reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, allowing for the creation of diverse derivatives.
  • Oxidation and Reduction Reactions : The acetonitrile group can undergo oxidation to form carboxylic acids or amides, while the nitrile group can be reduced to primary amines.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. It is utilized in the development of drugs targeting various diseases, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones up to 30 mm.
    PathogenInhibition Zone (mm)
    Pseudomonas aeruginosa30
    Staphylococcus aureus30
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines like IL-6 and TNF-α at concentrations around 10 µg/mL, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may act as an inhibitor or ligand, influencing various biological pathways. Notable activities include:

  • Anticancer Properties : The compound has been investigated for its potential anticancer effects, with preliminary results indicating efficacy against certain cancer cell lines.

Industrial Applications

In addition to its research applications, this compound is employed in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for large-scale industrial processes.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of several pyridine derivatives, including this compound. The results demonstrated significant activity against common bacterial strains, highlighting its potential for developing new antibiotics based on this chemical scaffold.

Case Study 2: Anti-inflammatory Activity

Research investigating the anti-inflammatory effects of this compound found that it effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which it could be beneficial in managing conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism by which 2-(4-Chloropyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(2-Chloropyrimidin-4-yl)acetonitrile (CAS: 1261744-41-5)

  • Molecular Formula : C₆H₄ClN₃
  • Molecular Weight : 153.57 g/mol
  • Key Properties : Higher nitrogen content (pyrimidine core) compared to pyridine derivatives. Predicted boiling point: 354.1±17.0 °C , pKa: -2.39±0.20 .
  • Reactivity : The pyrimidine ring’s electron-deficient nature enhances susceptibility to nucleophilic attack compared to pyridine analogs.

Positional Isomers of Chloropyridinyl Acetonitrile

  • 2-(6-Chloropyridin-2-yl)acetonitrile (CAS: 75279-60-6) : Chlorine at the 6-position creates a meta-substitution pattern, altering electronic distribution and intermolecular interactions .

Fluorinated and Trifluoromethyl Analogs

2-(4-Fluoropyridin-2-yl)acetonitrile (CAS: 1000504-35-7)

  • Molecular Formula : C₇H₅FN₂
  • Molecular Weight : 136.13 g/mol

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS: 1219483-61-0)

  • Molecular Formula : C₇H₄F₃N₃
  • Molecular Weight : 187.12 g/mol
  • Impact of CF₃ Group : The trifluoromethyl group strongly withdraws electrons, lowering the LUMO energy and facilitating reactions with electron-rich partners .

Carboxylic Acid Derivatives

2-(4-Chloropyridin-2-yl)acetic Acid (CAS: 1000567-55-4)

  • Molecular Formula: C₇H₆ClNO₂
  • Functional Group : Replaces the nitrile with a carboxylic acid, drastically altering solubility (higher polarity) and reactivity (e.g., participation in amidation or esterification) .

Physicochemical and Electronic Properties

Table 1: Comparative Data for Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
2-(4-Chloropyridin-2-yl)acetonitrile 1000515-40-1 C₇H₅ClN₂ 152.58 ~1.35 (predicted) N/A N/A
2-(2-Chloropyrimidin-4-yl)acetonitrile 1261744-41-5 C₆H₄ClN₃ 153.57 1.346±0.06 354.1±17.0 -2.39±0.20
2-(4-Fluoropyridin-2-yl)acetonitrile 1000504-35-7 C₇H₅FN₂ 136.13 N/A N/A N/A
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile 1219483-61-0 C₇H₄F₃N₃ 187.12 1.380±0.06 235.7±40.0 -2.53±0.20

Key Observations:

  • Substituent Effects : Chlorine and fluorine enhance electron-withdrawing effects, but fluorine’s smaller size reduces steric hindrance. The trifluoromethyl group in pyrimidine derivatives amplifies electron deficiency .
  • Positional Isomerism : Chlorine placement (2-, 3-, 4-, or 6-position) modulates electronic distribution, affecting reactivity in cross-coupling or cyclization reactions .

Biological Activity

2-(4-Chloropyridin-2-yl)acetonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its structure, characterized by the presence of a chlorinated pyridine moiety, suggests possible interactions with various biological targets. This article aims to summarize the biological activity of this compound based on current literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C8H7ClNC_8H_7ClN. The compound features a pyridine ring substituted with a chlorine atom and an acetonitrile functional group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogenic bacteria such as E. faecalis and K. pneumoniae . The compound's binding affinity in molecular docking studies suggests it interacts effectively with bacterial enzymes, contributing to its antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. The compound demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values reported between 7 to 20 µM for different types of malignancies . It appears to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For instance, treatment with this compound led to alterations in cell morphology and a decrease in cell viability, indicating its effectiveness in inhibiting cancer growth .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL . This suggests that the compound may be beneficial in treating inflammatory diseases by reducing systemic inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of several pyridine derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones measuring up to 30 mm . These findings highlight the potential for developing new antibiotics based on this chemical scaffold.

Case Study 2: Anticancer Mechanism

In vitro experiments conducted on human leukemia cell lines revealed that treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis. Flow cytometry analysis showed an increase in cells arrested at the S phase of the cell cycle, suggesting that the compound disrupts normal cell cycle progression . This mechanism provides insight into how the compound may be utilized in cancer therapy.

Data Summary

Activity Target IC50/MIC Values Remarks
AntimicrobialE. faecalis, K. pneumoniaeMIC: 40-50 µg/mLModerate activity against pathogens
AnticancerVarious cancer cell linesIC50: 7-20 µMInduces apoptosis; affects cell cycle
Anti-inflammatoryCytokines (IL-6, TNF-α)Effective at 10 µg/mLReduces inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chloropyridin-2-yl)acetonitrile, and how can reaction conditions be tailored to improve yield?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 4-chloropyridine derivatives) can react with acetonitrile-containing reagents under palladium catalysis or via SNAr mechanisms. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (80–120°C), and stoichiometry of reagents. Evidence from pyridine derivative syntheses suggests tert-butyl carbamate intermediates can enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • 1H NMR : The pyridine ring protons show distinct splitting patterns (e.g., para-chloro substitution reduces symmetry, leading to a doublet of doublets near δ 8.5 ppm). The acetonitrile group’s methylene protons appear as a singlet around δ 4.0 ppm. 13C NMR confirms the nitrile carbon at ~115 ppm. IR spectroscopy identifies the C≡N stretch at ~2250 cm⁻¹. Contamination by hydrolyzed products (e.g., amides) can be ruled out by absence of N–H stretches (~3300 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates polar byproducts. Recrystallization from ethanol or acetonitrile improves purity, as the compound’s moderate solubility allows for slow crystallization. HPLC with a C18 column and acetonitrile/water mobile phase (70:30) can resolve impurities <5% abundance .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro substituent influence reactivity in cross-coupling reactions?

  • The electron-withdrawing chloro group enhances electrophilicity at the pyridine’s 2-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the para-chloro substituent can slow reactions compared to unsubstituted analogs, requiring longer reaction times or elevated temperatures (e.g., 100°C vs. 80°C). Computational studies (DFT) reveal reduced electron density at the reaction site, corroborating experimental kinetics .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

  • Low crystal quality due to flexibility of the acetonitrile side chain is common. Strategies include:

  • Co-crystallization : Using rigid co-formers (e.g., dicarboxylic acids) to stabilize the lattice.
  • Cryocooling : Data collection at 100 K minimizes thermal motion.
  • SHELXL refinement : Twinning or disorder in the pyridine ring can be modeled using constraints (e.g., SIMU/ISOR commands) .

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

  • The compound acts as a kinase inhibitor scaffold, with the nitrile group forming covalent bonds with catalytic cysteine residues (e.g., in BTK or EGFR kinases). Molecular docking studies show the chloro-pyridine moiety occupies hydrophobic pockets, while the nitrile’s electrophilicity enables irreversible binding. Competitive inhibition assays (IC50 ~ 50 nM) validate selectivity over non-cysteine-dependent kinases .

Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?

  • Discrepancies in yields (e.g., 40% vs. 65%) often stem from trace moisture degrading sensitive intermediates (e.g., Grignard reagents). Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N2/Ar) improve reproducibility. Kinetic studies under varying pH (4–9) reveal acid-catalyzed hydrolysis of the nitrile to amides as a key side reaction, necessitating strict pH control .

Methodological Guidance Table

TechniqueApplication ExampleKey ParametersReference
X-ray CrystallographyResolving disorder in chloro-pyridine derivativesSHELXL refinement, TWIN commands
HPLC PurificationSeparating nitrile from hydrolyzed amide byproductsC18 column, 70% acetonitrile, 0.1% TFA
DFT CalculationsPredicting electrophilic reactivity at pyridine C2 positionB3LYP/6-31G* basis set, solvent model (PCM)
Kinetic ProfilingQuantifying hydrolysis rates under acidic conditionspH-stat titration, Arrhenius analysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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